molecular formula C9H13NO2 B172836 2,6-Diethoxypyridine CAS No. 13472-57-6

2,6-Diethoxypyridine

Cat. No. B172836
CAS RN: 13472-57-6
M. Wt: 167.2 g/mol
InChI Key: RLVWFCXXXDOSJO-UHFFFAOYSA-N
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Description

2,6-Diethoxypyridine is a chemical compound with the molecular weight of 167.21 .


Molecular Structure Analysis

The molecular structure of 2,6-Diethoxypyridine is represented by the InChI code 1S/C9H13NO2/c1-3-11-8-6-5-7-9 (10-8)12-4-2/h5-7H,3-4H2,1-2H3 . The average mass of the molecule is 139.152 Da .


Physical And Chemical Properties Analysis

2,6-Diethoxypyridine is a liquid at room temperature with a density of 1.053 g/mL at 25°C . It has a refractive index (n20/D) of 1.503 . The boiling point of the compound is between 178-180°C .

Scientific Research Applications

  • 2,6-Diethoxypyridine is a chemical compound with the molecular formula C9H13NO2 . It has a molecular weight of 167.21 .
  • It is typically stored at temperatures between 2-8°C .
  • It is commonly used in the field of organic chemistry as a building block for the synthesis of more complex molecules .
  • In a study, the combination of Cu 2+ and Hg 2+ ions has been used to generate a molecular system exhibiting the OR logic operation . The limits of detection (LODs) of Cu 2+ ions are 5.5 × 10 −7 M and 5.2 × 10 −7 M, respectively, and that of the Hg 2+ ion is 4.4 × 10 −7 M .
  • Organic Chemistry Building Block

    • 2,6-Diethoxypyridine is commonly used in the field of organic chemistry as a building block for the synthesis of more complex molecules .
  • Interface Chemistry Engineering

    • A similar compound, 2,6-Dimethoxypyridine, has been used for interface chemistry engineering in the fabrication of high-efficiency planar perovskite solar cells . This application involves using the compound to modify the interface between different layers in the solar cell, improving its performance and reproducibility .
  • Heterocyclic Building Blocks

    • 2,6-Dimethoxypyridine, a compound similar to 2,6-Diethoxypyridine, is used as a heterocyclic building block .
  • Interface Chemistry Engineering

    • 2,6-Dimethoxypyridine has been used for interface chemistry engineering in the fabrication of high-efficiency planar perovskite solar cells . This application involves using the compound to modify the interface between different layers in the solar cell, improving its performance and reproducibility .

Safety And Hazards

2,6-Diethoxypyridine is classified as a hazardous substance. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the substance only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,6-diethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-11-8-6-5-7-9(10-8)12-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVWFCXXXDOSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diethoxypyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
E Gómez, V Santes, V De La Luz, N Farfán - Journal of Organometallic …, 2001 - Elsevier
The reaction of 2,6-disubstituted pyridines with bis(dimethylamine)dimethylsilane, dichlorophenylmethylsilane and dichlorodiphenylsilane yielded the monomeric silanes: 2,6-…
Number of citations: 32 www.sciencedirect.com
NA NELSON, LEOA PAQUETTE - The Journal of Organic …, 1962 - ACS Publications
The reaction of 6-methoxy-2-tetralone with 6-ethoxy-2-pyridyllithium gave the alcohol III which was converted to a mixture of vinylpyridines. Hydrogenation of this mixture afforded 6-…
Number of citations: 6 pubs.acs.org
HJ Den Hertog, JP Wibaut - Recueil des Travaux Chimiques …, 1936 - Wiley Online Library
… According to the experimental conditions either 2-ethoxy-6-bromopyridine (I) or 2 : 6-diethoxypyridine (11) is obtained. By heating 2-amino-6-bromopyridine with sodium hydroxide and …
Number of citations: 32 onlinelibrary.wiley.com
E Spinner, JCB White - Journal of the Chemical Society B: Physical …, 1966 - pubs.rsc.org
The ultraviolet and infrared spectra and the ionisation constants of the title compounds containing substituents (3-, 4-, 5-, and 6-Me; 3- and 5-Cl; 3,5-Cl2; 3- and 5-Br; 3,5-Br2; 5-I; 3,5-I2; 3…
Number of citations: 36 pubs.rsc.org
GR Newkome, T Kawato, A Nayak - The Journal of Organic …, 1979 - ACS Publications
lV, jV-Dimethyl-2, 6-dichloronicotinamide (3), prepared from the corresponding disubstituted nicotinic acid, was converted into macrocyclic nicotinamides 10. Amide 3 was also …
Number of citations: 18 pubs.acs.org
M Sakamoto, T Sano, S Fujita, M Ando… - The Journal of …, 2003 - ACS Publications
Irradiation of a benzene solution of 3-cyano-2,6-dimethoxypyridine in the presence of ethyl vinyl ether (EVE) gave 1:1 photoadducts, 3-cyano-5-ethoxy-2,8-dimethoxy-4,5-…
Number of citations: 9 pubs.acs.org
HW Lee - 1983 - search.proquest.com
In an attempt to synthesize" Type 2" nicotinic acid crown ethers with a 3-carbinol appendage group, unexpected facile etherification was encountered during the cleavage of the …
Number of citations: 4 search.proquest.com
HS Sutherland, AST Tong, PJ Choi, D Conole… - Bioorganic & medicinal …, 2018 - Elsevier
Replacing the naphthalene C-unit of the anti-tuberculosis drug bedaquiline with a range of bicyclic heterocycles of widely differing lipophilicity gave analogs with a 4.5-fold range in …
Number of citations: 67 www.sciencedirect.com
PA Chase, M Lutz, AL Spek, GPM van Klink… - Journal of Molecular …, 2006 - Elsevier
Templation is a well-known strategy for the selective generation of complex products. Ring-closing metathesis, catalyzed by well-characterized Ru and Mo catalysts, is a powerful …
Number of citations: 19 www.sciencedirect.com
J Zielinski - 1966 - search.proquest.com
I thank Dr. Edward E. Smis sman for encouraging me to pursue a graduate career, for allowing me to work in this department and, above all, for giving to me and to so many others the …
Number of citations: 2 search.proquest.com

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